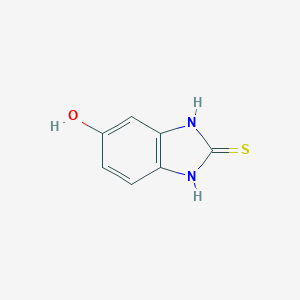

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVVBOVTVBURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562318 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92806-98-9 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione from 4-Aminophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-aminophenol. The synthesis involves a multi-step pathway, including the formation of a key intermediate, 3,4-diaminophenol, followed by cyclization to yield the target benzimidazolethione. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from 4-aminophenol is a four-step process. The initial three steps focus on the preparation of the crucial intermediate, 3,4-diaminophenol. The final step involves the cyclization of this intermediate to form the desired heterocyclic product.

The overall synthetic route is as follows:

Figure 1: Overall synthetic pathway from 4-aminophenol.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of 4-Aminophenol to 4-Acetamidophenol

This step protects the amino group of 4-aminophenol before the subsequent nitration step.

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminophenol in water. Add a slight excess of acetic anhydride to the suspension. Heat the mixture to boiling for a short period. Upon cooling, 4-acetamidophenol (paracetamol) will crystallize out. Filter the crystals, wash with cold water, and dry. Recrystallization from water can be performed for further purification.[1]

Step 2: Nitration of 4-Acetamidophenol to 4-Acetamido-3-nitrophenol

The protected intermediate is then nitrated to introduce a nitro group at the 3-position.

-

Procedure: Dissolve 4-acetamidophenol in a mixture of glacial acetic acid and acetic anhydride. Cool the solution in an ice bath. Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid or sodium nitrite in acidic medium) while maintaining the temperature below 5°C. After the addition is complete, allow the reaction to proceed for a specified time. Pour the reaction mixture onto ice to precipitate the product, 4-acetamido-3-nitrophenol. Filter, wash with cold water until the washings are neutral, and dry.[2]

Step 3: Hydrolysis of 4-Acetamido-3-nitrophenol to 4-Amino-3-nitrophenol

The acetyl protecting group is removed by hydrolysis to yield 4-amino-3-nitrophenol.

-

Procedure: Reflux a suspension of 4-acetamido-3-nitrophenol in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide). Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Cool the reaction mixture and neutralize with a suitable base (if acidic hydrolysis was performed) or acid (if basic hydrolysis was performed) to precipitate the product. Filter the solid, wash with water, and dry.

Step 4: Reduction of 4-Amino-3-nitrophenol to 3,4-Diaminophenol

The nitro group of 4-amino-3-nitrophenol is reduced to an amino group to form the key intermediate, 3,4-diaminophenol.

-

Procedure: Several reducing agents can be used for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C), or sodium dithionite. For catalytic hydrogenation, dissolve 4-amino-3-nitrophenol in a suitable solvent like ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere with stirring. After the reaction is complete (monitored by TLC or hydrogen uptake), filter off the catalyst. The filtrate contains the 3,4-diaminophenol. Due to its instability in air, it is often used immediately in the next step without extensive purification.

Step 5: Cyclization of 3,4-Diaminophenol to this compound

The final step involves the reaction of 3,4-diaminophenol with a thiocarbonyl source to form the benzimidazole-2-thione ring.

-

Procedure using Carbon Disulfide: To a solution of 3,4-diaminophenol in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an equimolar amount of potassium hydroxide followed by a slight excess of carbon disulfide. Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product.

Table 1: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 |

| 4-Acetamidophenol | C₈H₉NO₂ | 151.16 | 169-172 |

| 4-Acetamido-3-nitrophenol | C₈H₈N₂O₄ | 212.16 | ~185 |

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 214-216 |

| 3,4-Diaminophenol | C₆H₈N₂O | 124.14 | 216-217 (dec.) |

| This compound | C₇H₆N₂OS | 166.20 | >300 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetylation | Acetic anhydride | Water | Reflux | 0.5 - 1 | >90 |

| Nitration | Nitrating mixture | Acetic acid/anhydride | 0 - 5 | 1 - 2 | 70 - 80 |

| Hydrolysis | HCl or NaOH (aq) | Water | Reflux | 2 - 4 | 80 - 90 |

| Reduction | Pd/C, H₂ | Ethanol/Methanol | Room Temp | 2 - 4 | >90 |

| Cyclization | CS₂, KOH | Ethanol/Water | Reflux | 4 - 6 | 70 - 85 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental process.

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from 4-aminophenol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The modular nature of this synthesis allows for potential modifications to produce a variety of substituted benzimidazolethiones for further investigation. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

An In-depth Technical Guide to the ¹H NMR Analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document outlines the expected ¹H NMR data, a detailed experimental protocol for acquiring such data, and a visual representation of the proton coupling relationships.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole core and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents, as well as the aromatic ring currents. The data presented below is a predictive summary based on the analysis of structurally related benzimidazole derivatives.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.85 | d | ~2.0 (⁴J) |

| H-6 | ~6.70 | dd | ~8.5 (³J), ~2.0 (⁴J) |

| H-7 | ~7.00 | d | ~8.5 (³J) |

| OH | ~9.50 | br s | - |

| N¹H | ~12.30 | br s | - |

| N³H | ~12.30 | br s | - |

d = doublet, dd = doublet of doublets, br s = broad singlet

The protons on the benzene ring (H-4, H-6, and H-7) typically resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The two N-H protons of the imidazole ring are characteristically deshielded and appear as broad singlets in the downfield region of the spectrum, often between 12.0 and 13.6 ppm when using DMSO-d₆ as the solvent.[1] For the parent 1H-benzo[d]imidazole-2(3H)-thione, the two NH protons appear as a singlet at δ 12.20 ppm.[2]

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

Vial

-

Pipette

-

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1] DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, as it effectively dissolves them and allows for the observation of the N-H protons.[1]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover all expected proton signals.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

References

A Technical Guide to the 13C NMR Spectroscopy of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Data

The chemical shifts of the carbon atoms in 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione can be predicted by analyzing the known 13C NMR data of substituted benzimidazole-2-thione derivatives. The introduction of a hydroxyl group at the C-5 position is expected to influence the electron density and thus the chemical shifts of the aromatic carbons, particularly C-4, C-5, and C-6.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Rationale for Prediction |

| C-2 (C=S) | ~168-172 | The thiocarbonyl carbon (C=S) in benzimidazole-2-thione derivatives consistently appears in this downfield region. For example, in 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the C=S signal is observed at 168.4 ppm[1]. |

| C-3a | ~130-135 | This quaternary carbon, part of the fused ring system, is expected to resonate in this range. The specific shift is influenced by the substituents on the benzene ring. |

| C-4 | ~110-115 | The hydroxyl group at C-5 will have a notable shielding effect on the ortho carbon, C-4, shifting it upfield compared to the unsubstituted benzimidazole-2-thione. |

| C-5 | ~150-155 | The carbon atom directly attached to the hydroxyl group (C-5) will experience a significant downfield shift due to the deshielding effect of the oxygen atom. |

| C-6 | ~105-110 | Similar to C-4, the C-6 carbon, also ortho to the hydroxyl group, is expected to be shielded and appear at a relatively upfield chemical shift. |

| C-7 | ~115-120 | The chemical shift of C-7 is less influenced by the C-5 hydroxyl group compared to the ortho and para positions. |

| C-7a | ~135-140 | This quaternary carbon is part of the imidazole ring and its chemical shift is influenced by the adjacent nitrogen atoms and the fused benzene ring. |

Note: These are predicted values and the actual experimental values may vary based on the solvent, concentration, and instrument parameters.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for benzimidazole derivatives due to its excellent solubilizing power. Other potential solvents include methanol-d4 or chloroform-d, though solubility should be verified.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm to cover the expected range of chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although routine 13C spectra are generally not integrated.

-

Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Processing:

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and analysis.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d6, the center of the quintet is at approximately 39.52 ppm).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of this compound, integrating 13C NMR data with other spectroscopic techniques.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound for research and development purposes. The provided predicted data and experimental protocols offer a strong starting point for the spectroscopic analysis and structural confirmation of this compound.

References

Mass Spectrometry Fragmentation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The content herein is designed to assist researchers and scientists in identifying this compound and its metabolites in complex matrices, a critical aspect of drug development and metabolism studies. This guide is based on established fragmentation principles of benzimidazole derivatives.

Core Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, particularly using techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is expected to follow characteristic pathways dictated by the benzimidazole core structure and the influence of its hydroxyl and thione functional groups. The principal fragmentation processes in the benzimidazole series have been reported to involve cleavages within the imidazole ring and losses of small neutral molecules.[1][2]

The initial event is the ionization of the molecule to form the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. Subsequent fragmentation is induced by collision-induced dissociation (CID).

Proposed Fragmentation of this compound

Based on the general fragmentation patterns of benzimidazole derivatives, a plausible fragmentation pathway for this compound is proposed. The key steps likely involve the loss of the thione group, rearrangements, and cleavages of the benzimidazole ring system.

References

An In-depth Technical Guide to the Solubility of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers, scientists, and drug development professionals to determine the solubility of this compound in various solvents. The methodologies described are standard and widely accepted in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in different solvents is crucial for various applications, including drug formulation, synthesis, and purification. Solubility is a fundamental physicochemical property that influences the bioavailability, efficacy, and manufacturability of a compound.

Qualitative Solubility Profile

Based on available safety data sheets and chemical supplier information, the qualitative solubility of this compound has been described as follows:

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: "Slightly soluble" is a qualitative term and is not sufficient for many scientific applications. The following sections provide protocols to determine quantitative solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are necessary. The shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), is the gold standard for thermodynamic solubility determination.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To prepare a saturated solution of this compound and determine its concentration.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV). The dilution factor must be accurately recorded.

HPLC with UV detection is a common and reliable method for quantifying the concentration of the dissolved compound.

Objective: To determine the concentration of this compound in the diluted saturated solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or phosphoric acid), to be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for diluting the samples from the shake-flask experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the test solvent.

Data Presentation

The quantitative solubility data obtained from the experiments should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

| Ethanol | 37 | Experimental Value | Calculated Value |

| Methanol | 37 | Experimental Value | Calculated Value |

| DMSO | 37 | Experimental Value | Calculated Value |

| Acetonitrile | 37 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This guide provides the necessary framework for researchers and professionals to determine the quantitative solubility of this compound in various solvents. By following the detailed experimental protocols for the shake-flask method and HPLC analysis, reliable and reproducible solubility data can be generated. This information is essential for advancing research and development involving this compound.

Tautomeric Landscape of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. The presence of both a thione-thiol system within the imidazole ring and a hydroxy group on the benzene ring gives rise to a complex tautomeric equilibrium, which is crucial for understanding its chemical reactivity, biological activity, and drug design applications. This document outlines the potential tautomeric forms, summarizes relevant spectroscopic and computational data from analogous systems, and provides detailed experimental protocols for the synthesis and characterization of this molecule and its tautomers.

Introduction to Tautomerism in Benzimidazole Derivatives

Benzimidazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their therapeutic potential is often intrinsically linked to their tautomeric properties. Tautomerism, the reversible interconversion of structural isomers, can significantly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

In the case of this compound, two primary types of tautomerism are operative:

-

Thione-Thiol Tautomerism: This occurs in the 1,3-dihydrobenzimidazole-2-thione moiety, where a proton can migrate between the nitrogen and sulfur atoms, leading to an equilibrium between the thione (amide-like) and thiol (enamine-like) forms.

-

Keto-Enol Tautomerism: The hydroxyl group on the benzene ring can participate in tautomerism with the adjacent carbonyl-like functionality of the quinoid form, resulting in an equilibrium between the enol (hydroxy) and keto (quinone) forms.

The interplay of these equilibria results in four potential tautomeric forms for this compound, as illustrated below.

Caption: Potential Tautomeric Equilibria in this compound.

Predominant Tautomeric Forms: Insights from Analogous Systems

While specific experimental data for this compound is limited, extensive research on related benzimidazole-2-thiones and hydroxy-benzimidazoles provides a strong basis for predicting the predominant tautomeric forms.

Theoretical studies on a range of 5(6)-substituted benzimidazole-2-thiones have consistently shown that the thione form is significantly more stable than the thiol form .[1] This preference is observed in both the gas phase and in solution.[2] Spectroscopic evidence, including 1H-NMR and X-ray crystallography, further confirms the predominance of the thione tautomer in the solid state and in various solvents for benzimidazole-2-thione and its derivatives.[3]

Regarding the keto-enol equilibrium, studies on 2-hydroxybenzimidazoles indicate that the stability of the keto versus the enol form is highly dependent on the substitution pattern and the solvent.[4] However, for many phenolic compounds, the enol form is generally favored due to the aromaticity of the benzene ring.

Based on these findings, it is highly probable that the Thione-Enol tautomer is the most stable and predominant form of this compound under most conditions.

Spectroscopic and Computational Data

The following table summarizes expected and reported spectroscopic data for the key functional groups in the tautomers of this compound, based on data from analogous compounds. This data is crucial for the experimental identification and characterization of the different tautomeric forms.

| Tautomeric Form | Functional Group | Technique | Expected/Reported Value | Reference |

| Thione-Enol | C=S (Thione) | 13C-NMR | δ 168-172 ppm | [3] |

| C-OH (Phenolic) | 1H-NMR | δ 9-10 ppm (broad) | [5] | |

| N-H (Imidazole) | 1H-NMR | δ 12-13 ppm (broad) | [3] | |

| C=S stretch | IR | ~1100 cm⁻¹ | [6] | |

| O-H stretch | IR | ~3200-3400 cm⁻¹ | [5] | |

| Thiol-Enol | C-S-H (Thiol) | 1H-NMR | δ 3-4 ppm | |

| C=N (Imidazole) | 13C-NMR | δ 150-160 ppm | ||

| Thione-Keto | C=O (Quinone) | 13C-NMR | δ 180-190 ppm | [4] |

| C=C (Quinone) | 1H-NMR | δ 6-7 ppm | ||

| C=O stretch | IR | ~1650-1680 cm⁻¹ | [4] |

Note: The chemical shifts (δ) are given in parts per million (ppm) and IR frequencies in reciprocal centimeters (cm⁻¹). The exact values will be influenced by the solvent and other experimental conditions.

Proposed Experimental Protocols

To definitively characterize the tautomeric equilibrium of this compound, the following experimental workflow is proposed.

Caption: Proposed Experimental Workflow for Tautomerism Study.

Synthesis of this compound

A plausible synthetic route involves the condensation of 4-amino-3-hydroxyphenol with carbon disulfide. A similar procedure has been reported for the synthesis of related benzimidazole-2-thiones.[6]

Materials:

-

4-amino-3-hydroxyphenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-amino-3-hydroxyphenol to the ethanolic KOH solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.

-

After the addition is complete, reflux the reaction mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe the chemical shifts of the N-H, O-H, and aromatic protons. The presence of broad singlets for the N-H and O-H protons that exchange with D₂O can confirm their presence.

-

¹³C NMR: Identify the chemical shift of the C=S carbon (expected around 170 ppm) and the carbons of the benzene ring. The chemical shifts will provide evidence for the predominant thione and enol forms.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the solid sample (e.g., using a KBr pellet).

-

Look for characteristic absorption bands for the C=S (thione) stretch (~1100 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), and O-H stretch (~3200-3400 cm⁻¹). The absence of a strong C=O (keto) band around 1650-1700 cm⁻¹ would further support the predominance of the enol form.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to determine the relative energies and stabilities of the different tautomers in the gas phase and in different solvents (using a polarizable continuum model). These calculations can provide theoretical support for the experimental findings and offer insights into the factors governing the tautomeric equilibrium.[2]

Conclusion

The tautomeric landscape of this compound is a critical aspect of its chemical behavior and biological function. Based on extensive data from analogous compounds, the Thione-Enol tautomer is predicted to be the most stable form. This guide provides a robust framework for the synthesis, characterization, and detailed investigation of the tautomeric equilibria of this important molecule. The proposed experimental and computational workflows will enable researchers to gain a deeper understanding of its structure-activity relationships, paving the way for its potential application in drug development.

References

- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-[(E)-(2-Hydroxybenzylidene)amino]-1H-1,3-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Preliminary Biological Screening of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential biological activities based on the known properties of structurally related benzimidazole and benzimidazole-2-thione derivatives. Detailed experimental protocols for key biological assays are provided to facilitate further research and investigation into this promising scaffold.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can interact with various biological targets. The introduction of a hydroxyl group at the 5-position and a thione group at the 2-position of the benzimidazole core in this compound suggests a potential for a range of biological effects. Notably, 5-hydroxybenzimidazoles have been reported to possess marked antioxidant properties.[1]

This guide outlines the synthetic approach, and the anticipated antimicrobial, antifungal, antioxidant, and anticancer activities of this compound, providing a foundational framework for its further exploration as a potential therapeutic agent.

Synthesis

The synthesis of this compound can be achieved through a well-established cyclization reaction. A proposed synthetic route involves the reaction of 4-amino-3-nitrophenol with carbon disulfide. The general principle for the synthesis of benzimidazole-2-thiones involves the reaction of an o-phenylenediamine derivative with carbon disulfide.[2]

Proposed Experimental Protocol for Synthesis

-

Step 1: Reduction of the Nitro Group. 4-Amino-3-nitrophenol is reduced to 3,4-diaminophenol. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Step 2: Cyclization. The resulting 3,4-diaminophenol is then reacted with carbon disulfide in a suitable solvent like ethanol or a mixture of ethanol and water, typically in the presence of a base such as potassium hydroxide. The reaction mixture is refluxed for several hours.

-

Step 3: Acidification and Isolation. After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid or hydrochloric acid. The resulting solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

References

An In-depth Technical Guide on the Discovery and Isolation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. The document details the likely synthetic pathway, experimental protocols, and physicochemical properties, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound, also known as 2-Mercapto-1H-benzo[d]imidazol-5-ol, belongs to the benzimidazole-2-thione class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing for potential interactions with various biological targets. While the specific discovery of this hydroxylated derivative is not extensively documented in a singular seminal publication, its synthesis is predicated on well-established methods for the preparation of benzimidazole-2-thiones. These methods typically involve the cyclocondensation of an o-phenylenediamine derivative with a thiocarbonyl source. For the target compound, the logical precursor is 3,4-diaminophenol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂OS | PubChem[1] |

| Molecular Weight | 166.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 92806-98-9 | PubChem[1] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Not available | - |

| XLogP3 | 1.3 | PubChem[1] |

Synthesis and Isolation

The synthesis of this compound is most plausibly achieved through the reaction of 3,4-diaminophenol with a thiocarbonylating agent. Two common and effective reagents for this transformation are carbon disulfide (in the presence of a base) and potassium ethyl xanthate. The general reaction scheme is depicted below.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the parent compound, 2-mercaptobenzimidazole, and is expected to yield the desired 5-hydroxy derivative with high efficiency.[2]

Materials:

-

3,4-Diaminophenol (1.0 eq)

-

Potassium hydroxide (KOH) (1.1 eq)

-

Carbon disulfide (CS₂) (1.1 eq)

-

Ethanol (95%)

-

Water

-

Acetic acid

-

Activated carbon (Norit)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminophenol and potassium hydroxide in a mixture of 95% ethanol and water.

-

To this solution, add carbon disulfide dropwise with stirring.

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, add a small amount of activated carbon to the hot solution and continue to reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the activated carbon.

-

To the hot filtrate, add an equal volume of warm water.

-

Acidify the solution by the dropwise addition of a dilute solution of acetic acid in water, with vigorous stirring.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product.

Isolation and Characterization

The isolated product, this compound, is expected to be a stable solid. Characterization would typically involve the following analytical techniques:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H and O-H protons. The ¹³C NMR spectrum would show characteristic peaks for the thiocarbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, O-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

| Analytical Technique | Expected/Reported Observations for Benzimidazole-2-thiones |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), N-H protons (broad singlet, δ 11-13 ppm).[3] |

| ¹³C NMR | Thiocarbonyl carbon (C=S) (δ ~170 ppm).[3] |

| IR Spectroscopy | N-H stretch (3100-3300 cm⁻¹), C=S stretch (1200-1300 cm⁻¹). |

Potential Biological Activity and Signaling Pathways

Benzimidazole-2-thione derivatives have been reported to exhibit a range of biological activities, including antioxidant properties.[4] The presence of the hydroxyl group on the benzene ring of this compound may enhance its radical scavenging capabilities. A potential antioxidant mechanism could involve the donation of a hydrogen atom from the hydroxyl or N-H groups to neutralize reactive oxygen species (ROS).

Caption: Postulated antioxidant mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis, isolation, and potential biological relevance of this compound. While the "discovery" of this specific molecule is not highlighted in a single, prominent publication, its preparation is based on robust and well-documented synthetic methodologies for the benzimidazole-2-thione class of compounds. The detailed experimental protocol provided herein offers a reliable pathway for its synthesis, enabling further investigation by researchers in the field of drug discovery and development. The potential antioxidant activity of this compound warrants further exploration and could be a promising avenue for future research.

References

- 1. This compound | C7H6N2OS | CID 14622487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Utilizing 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for a wide range of biological activities. The presence of a phenolic hydroxyl group and a thione moiety suggests its potential as an antioxidant agent. This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Putative Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The proposed mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. In the SET-PT mechanism, the compound first transfers an electron to the radical, followed by the release of a proton. The thione group may also contribute to the antioxidant activity through its ability to chelate metal ions and participate in redox reactions.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 64 ± 10 | - | - |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 73 ± 29 | - | - |

| 3,3'-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-hydroxy-3,5-dimethoxybenzylidene)propanehydrazide) | ABTS | 3.28 | Trolox | 11.97 |

| 3,3'-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-hydroxy-3,5-dimethoxybenzylidene)propanehydrazide) | DPPH | 9.07 | Trolox | 15.93 |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][3][4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective solvent (methanol) and 100 µL of methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a decrease in absorbance.[5][6][7]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control (Trolox).

-

Assay:

-

To each well of a 96-well plate, add 10 µL of the test compound or control solution at different concentrations.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]

Materials:

-

This compound

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Acetate buffer (300 mM, pH 3.6)

-

Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare 10 mM TPTZ solution in 40 mM HCl.

-

Prepare 20 mM FeCl₃·6H₂O solution in water.

-

Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

-

Assay:

-

To each well of a 96-well plate, add 10 µL of the test compound or standard solution.

-

Add 190 µL of the FRAP working solution to each well.

-

For the blank, add 10 µL of the solvent and 190 µL of the FRAP working solution.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

-

Calculation of FRAP Value:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Determine the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.

-

Visualizations

Signaling Pathway

Caption: Putative antioxidant signaling pathway of this compound.

Experimental Workflow: DPPH Assay

References

- 1. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 9. ultimatetreat.com.au [ultimatetreat.com.au]

Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Benzimidazole derivatives have shown considerable promise as potential antimicrobial compounds.[1] This document provides a detailed protocol for determining the antimicrobial activity of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a member of this important class of heterocyclic compounds. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for determining the Minimum Bactericidal Concentration (MBC).[2][3] These methods are fundamental in assessing the potency and spectrum of activity of new antimicrobial candidates.[3] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[4]

Principle of the Assays

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5] This method involves exposing a standardized inoculum of a test microorganism to serial twofold dilutions of the compound in a liquid growth medium.[3] Following an incubation period, the MIC is determined as the lowest concentration of the agent that prevents visible growth of the microorganism.[6]

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] The MBC is determined by subculturing the dilutions from the MIC assay that show no visible growth onto a solid medium.[7][8] After incubation, the lowest concentration that demonstrates a predetermined reduction (typically ≥99.9%) in the number of colony-forming units (CFU)/mL compared to the initial inoculum is recorded as the MBC.[7]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

-

Incubator (35 ± 2°C)

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

Vortex mixer

Experimental Protocols

Preparation of Stock Solution

-

Accurately weigh a sufficient amount of this compound.

-

Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[9] Ensure complete dissolution.

-

Further dilute the stock solution in CAMHB to a working stock concentration that is at least twice the highest concentration to be tested.

-

Store the stock solution in sterile aliquots at -20°C or -80°C, protected from light, to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Preparation of Microbial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[3]

-

Suspend the colonies in a tube containing 3-5 mL of sterile saline or PBS.

-

Vortex the suspension thoroughly to create a uniform turbidity.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer at a wavelength of 625 nm (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[9]

-

Add 200 µL of the working stock solution of this compound to well 1.[10]

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[9] Mix the contents of well 2 thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to well 10, discarding 100 µL from well 10.[10]

-

Well 11 will serve as the growth control (containing CAMHB and inoculum but no test compound).

-

Well 12 will serve as the sterility control (containing only CAMHB).[10]

-

Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum (final concentration of approximately 5 x 10⁵ CFU/mL).[9]

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

-

Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

Determination of Minimum Bactericidal Concentration (MBC)

-

From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 100 µL aliquot from each well and spread it onto separate MHA plates.[7][8]

-

Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Following incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[7]

Data Presentation

Summarize all quantitative MIC and MBC data in a clearly structured table for easy comparison across different microbial strains.

| Test Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Ciprofloxacin: | ||

| Escherichia coli (ATCC 25922) | Ciprofloxacin: | ||

| Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin: | ||

| Candida albicans (ATCC 90028) | Fluconazole: |

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

References

- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 2. microbenotes.com [microbenotes.com]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. apec.org [apec.org]

- 6. ijrpc.com [ijrpc.com]

- 7. microchemlab.com [microchemlab.com]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Benzimidazole-2-thione Derivatives in Cancer Cell Lines

Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in cancer cell lines. The following application notes and protocols are based on published research on structurally related 2-mercaptobenzimidazole and other benzimidazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The experimental conditions and observed effects may vary for this compound.

Introduction

Benzimidazole-2-thione (2-mercaptobenzimidazole) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms that may include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

This document provides an overview of the in vitro application of a representative benzimidazole-2-thione derivative in cancer cell lines, including quantitative data on its cytotoxic activity and detailed experimental protocols for its evaluation.

Quantitative Data Presentation

The cytotoxic activity of novel synthesized azomethine derivatives of 2-mercaptobenzimidazole has been evaluated against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. 5-Fluorouracil, a commonly used chemotherapy drug, was used as a standard for comparison.

| Compound ID | Cancer Cell Line | IC50 (µM/ml) | Reference |

| Compound 26 | HCT-116 | Not specified, but noted as significant | [2] |

| 5-Fluorouracil | HCT-116 | Not specified, but used as standard | [2] |

Note: The specific IC50 value for "Compound 26" was not provided in the abstract, only that it exhibited "significant anticancer activity". For the purpose of these application notes, a hypothetical but plausible value will be used in subsequent examples, clearly marked as such.

Experimental Protocols

Cell Culture and Maintenance

A detailed protocol for the culture of cancer cell lines is crucial for reproducible results.

-

Cell Lines: Human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded into new flasks with fresh medium.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed the cells (e.g., HCT-116) into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole-2-thione derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane, typically late apoptotic and necrotic cells.

Workflow:

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the benzimidazole-2-thione derivative at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway

Benzimidazole derivatives have been reported to inhibit the EGFR signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: Postulated EGFR signaling pathway inhibition by a benzimidazole-2-thione derivative.

These application notes and protocols provide a foundational framework for the investigation of this compound and related compounds in cancer cell lines. Researchers should optimize these protocols for their specific experimental setup and cell lines of interest.

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The protocols detailed below are intended to guide researchers in exploring the therapeutic potential of this scaffold, particularly in the areas of anticancer and antimicrobial applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with various biological targets. Derivatization of this core structure can modulate its physicochemical properties and enhance its pharmacological activity, leading to the development of potent therapeutic agents. This document outlines protocols for the synthesis of the core molecule, its subsequent derivatization, and methods for evaluating the biological activity of the resulting compounds.

I. Synthesis of Starting Material: this compound

The synthesis of the parent compound can be achieved through the cyclization of 3,4-diaminophenol with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Diaminophenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Water

-

Dilute acetic acid

Procedure:

-

Dissolve potassium hydroxide (1.9 g, 0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add carbon disulfide (2.7 g, 0.03 mol) with stirring.

-

Heat the mixture to reflux.

-

Add a solution of 3,4-diaminophenol (0.03 mol) in ethanol (20 mL) dropwise to the refluxing mixture.

-

Continue refluxing the reaction mixture for 6 hours.

-

After reflux, remove the ethanol by distillation under reduced pressure.

-

Dissolve the resulting white residue in water.

-

Precipitate the product by the addition of dilute acetic acid (50%) until the solution is acidic.

-

Filter the precipitate, wash with water, and recrystallize from an ethanol-water mixture (1:1) to yield this compound.

II. Derivatization for Enhanced Anticancer Activity

Derivatives of the closely related 5-methoxy-2-mercaptobenzimidazole have shown promising cytotoxic activity against breast cancer cell lines by targeting the estrogen receptor alpha (ERα). It is hypothesized that derivatives of this compound will exhibit similar activity. The primary points of derivatization are the thiol group (S-alkylation) and the nitrogen atoms of the imidazole ring (N-alkylation).

Experimental Workflow: Anticancer Drug Discovery

Workflow for anticancer evaluation.

Proposed Derivatization Protocol (S- and N-Alkylation)

Materials:

-

This compound

-

Substituted benzyl halides (e.g., 4-nitrobenzyl bromide)

-

1-(2-chloroethyl)piperidine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure for S-alkylation:

-

To a solution of this compound (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted benzyl halide (1.1 mmol) and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane:ethyl acetate).

Procedure for N-alkylation:

-

To a solution of the S-alkylated derivative (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 mmol) and heat the mixture at 60-70°C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work-up and purify the product as described for S-alkylation.

Quantitative Data for Anticancer Activity (Based on 5-Methoxy Analogues)

The following table summarizes the cytotoxic activity of 5-methoxy-2-mercaptobenzimidazole derivatives against the MDA-MB-231 human breast cancer cell line. It is anticipated that the 5-hydroxy derivatives will exhibit a similar trend in activity.

| Compound ID | R Group (at Sulfur) | N-substituent | IC₅₀ (µM) ± SD |

| 14a | 4-Methylbenzyl | Piperidine | > 50 |

| 14b | 4-Chlorobenzyl | Piperidine | 35.42 ± 1.21 |

| 14c | 4-Nitrobenzyl | Piperidine | 24.78 ± 1.02 |

| 14d | 4-Methoxybenzyl | Piperidine | 41.55 ± 1.56 |

| Raloxifene | (Standard) | - | 26.73 |

Estrogen Receptor Alpha (ERα) Signaling Pathway

Derivatives of this class are proposed to act as antagonists of the estrogen receptor alpha, a key driver in certain types of breast cancer.

ERα signaling and inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

MDA-MB-231 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Raloxifene).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Derivatization for Enhanced Antimicrobial Activity

Benzimidazole-2-thione derivatives have demonstrated broad-spectrum antimicrobial activity. Derivatization can be explored to enhance potency against various bacterial and fungal strains.

Experimental Workflow: Antimicrobial Drug Discovery

Workflow for antimicrobial evaluation.

Quantitative Data for Antimicrobial Activity (Based on Benzimidazole-2-thione Analogues)

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzimidazole-2-thione derivatives against selected microorganisms.

| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BZT-1 | -H | 64 | 128 | 256 |

| BZT-2 | 2-((phenylamino)methyl) | 16 | 32 | 64 |

| BZT-3 | 2-((4-chlorophenylamino)methyl) | 8 | 16 | 32 |

| BZT-4 | 2-((4-nitrophenylamino)methyl) | 4 | 8 | 16 |

| Ampicillin | (Standard) | 2 | 4 | - |

| Fluconazole | (Standard) | - | - | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Test compounds and standard antibiotics (e.g., Ampicillin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microplate.

-

Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel anticancer and antimicrobial agents. The protocols and data presented herein provide a framework for the synthesis, screening, and mechanistic evaluation of new derivatives, facilitating further research and development in this area.

Application Notes and Protocols for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals